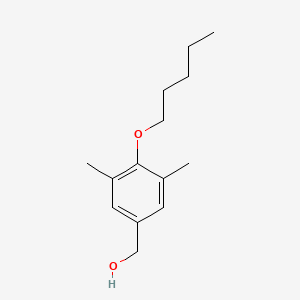

4-n-Pentoxy-3,5-dimethylbenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethyl-4-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-4-5-6-7-16-14-11(2)8-13(10-15)9-12(14)3/h8-9,15H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRKOYRSDUVGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 4 N Pentoxy 3,5 Dimethylbenzyl Alcohol Within Contemporary Organic Chemistry Research

Significance of Benzyl (B1604629) Alcohol and Ether Moieties in Advanced Synthetic Chemistry

The benzyl alcohol moiety, C₆H₅CH₂OH, is a cornerstone in organic synthesis, valued for its versatility as a solvent, a protecting group for carboxylic acids and alcohols, and a precursor to a wide array of other functional groups. masterorganicchemistry.comnih.govgoogle.com Its hydroxyl group can be readily oxidized to form benzaldehyde (B42025) or benzoic acid, and it can participate in esterification and etherification reactions. google.com The benzyl group itself is a common protecting group in complex syntheses because it can be selectively removed under mild hydrogenolysis conditions. masterorganicchemistry.com

Ethers, characterized by an R-O-R' linkage, are generally unreactive, which makes them excellent solvents for many chemical reactions. wikipedia.org However, the ether linkage is also a key structural component in numerous pharmaceuticals and natural products, contributing to their biological activity and metabolic stability. wikipedia.orgresearchgate.net The Williamson ether synthesis, a reliable and long-standing method, allows for the straightforward formation of ethers from an alkoxide and an alkyl halide, highlighting the accessibility of this functional group in synthetic design. wikipedia.orgtcichemicals.com

Structural Precedents and Analogues in Chemical Literature for Benzylic Ethers and Substituted Benzyl Alcohols

While specific research on 4-n-Pentoxy-3,5-dimethylbenzyl alcohol is limited, a wealth of information exists for its structural analogues. These related compounds provide a basis for predicting the chemical behavior and potential synthetic routes for the target molecule.

3,5-Dimethylbenzyl alcohol: This analogue shares the same substitution pattern on the aromatic ring, with methyl groups at the 3 and 5 positions. It is a known compound with established physical properties. energetic-materials.org.cn Studies on 3,5-dimethylbenzyl alcohol have explored its oligomerization, demonstrating the reactivity of the benzylic position. energetic-materials.org.cn

4-Pentyloxybenzyl alcohol: This compound features the pentoxy ether at the 4-position but lacks the dimethyl substitution. The synthesis of such alkoxy-substituted benzyl alcohols can be achieved through the Williamson ether synthesis starting from the corresponding hydroxybenzyl alcohol, followed by reduction of the resulting aldehyde if necessary.

3,5-Dimethoxybenzyl alcohol: This commercially available analogue is structurally similar, with methoxy (B1213986) groups instead of a pentoxy group. sigmaaldrich.com It has been used as a starting material in the synthesis of dendrimeric compounds. sigmaaldrich.com

4-Hydroxy-3,5-dimethylbenzaldehyde: This compound is a likely precursor for the synthesis of this compound. It can be synthesized through the oxidation of 2,4,6-trimethylphenol. researchgate.net

The properties of these and other related compounds are summarized in the data tables below, offering a comparative framework for the target molecule.

Conceptual Framework for Investigating Novel Benzylic Ether-Alcohol Architectures

The investigation of novel compounds like this compound can be approached through a systematic framework. This involves:

Proposed Synthesis: A logical synthetic pathway can be designed based on established reactions. For this compound, a two-step process is proposed:

Williamson Ether Synthesis: Reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., potassium carbonate) to form 4-n-pentoxy-3,5-dimethylbenzaldehyde.

Reduction: Reduction of the aldehyde group of 4-n-pentoxy-3,5-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (B1222165) to yield the target benzyl alcohol.

Structural Characterization: Once synthesized, the compound's structure would be confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Property Determination: Key physical properties such as melting point, boiling point, and solubility would be experimentally determined.

Reactivity Studies: The reactivity of the hydroxyl and ether functional groups would be explored through various chemical transformations to understand the influence of the substitution pattern on the molecule's chemical behavior.

This systematic approach allows for a thorough understanding of the novel compound's chemical identity and potential for further application.

Data Tables

The following tables provide known data for structural analogues of this compound, which can be used for comparative analysis.

Table 1: Physical Properties of Structural Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3,5-Dimethylbenzyl alcohol | C₉H₁₂O | 136.19 | Liquid | - | 219.5 |

| 3,4-Dimethylbenzyl alcohol | C₉H₁₂O | 136.19 | Solid | 62-65 | 218-221 |

| 3,5-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | Solid | 43-46 | - |

| (3,4-Dimethylphenyl)methanol | C₉H₁₂O | 136.19 | White to light yellow crystal powder | - | - |

Data sourced from references energetic-materials.org.cnsigmaaldrich.comguidechem.comnist.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| 3,5-dimethylbenzyl alcohol |

| 4-pentyloxybenzyl alcohol |

| 3,5-dimethoxybenzyl alcohol |

| 4-hydroxy-3,5-dimethylbenzaldehyde |

| 2,4,6-trimethylphenol |

| 1-bromopentane (B41390) |

| potassium carbonate |

| sodium borohydride |

| 3,4-Dimethylbenzyl alcohol |

Advanced Synthetic Methodologies for 4 N Pentoxy 3,5 Dimethylbenzyl Alcohol

Strategic Disconnection Approaches for Ether and Alcohol Linkages

Synthesis via Williamson Ether Synthesis Derivatives with Substituted Phenols or Benzyl (B1604629) Halides

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For the synthesis of 4-n-Pentoxy-3,5-dimethylbenzyl alcohol, the most effective strategy begins with a substituted phenol, specifically 4-hydroxy-3,5-dimethylbenzaldehyde, which is commercially available. sigmaaldrich.com

This approach involves two sequential steps:

Ether Formation: The phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a sodium or potassium phenoxide. This phenoxide ion then acts as a nucleophile, attacking an n-pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) to form the ether linkage, yielding the intermediate 4-n-pentoxy-3,5-dimethylbenzaldehyde. francis-press.comyoutube.com The reaction conditions are generally mild, though heating may be required to ensure complete reaction.

Alcohol Formation: The resulting aldehyde is then reduced to the primary alcohol, which is discussed in section 2.1.3.

This pathway is generally preferred due to the high reactivity of primary alkyl halides and the ready availability of the phenolic starting material.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-hydroxy-3,5-dimethylbenzaldehyde | 1-Bromopentane | K₂CO₃ | Acetone or DMF | Reflux, 6-12 hours |

| 4-hydroxy-3,5-dimethylbenzaldehyde | 1-Iodopentane | NaH | THF or DMF | 0 °C to room temp, 2-4 hours |

Cross-Coupling Reactions for Alkyl Aryl Ether Formation

Modern transition-metal-catalyzed cross-coupling reactions offer an alternative to the classical Williamson synthesis for forming C-O bonds. The Buchwald-Hartwig and Chan-Lam coupling reactions are prominent examples.

The Buchwald-Hartwig C-O coupling typically uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. While often used for aryl amines, adaptations for ether synthesis exist. unistra.frresearchgate.net A hypothetical route could involve a suitably protected 4-bromo-2,6-dimethylbenzyl alcohol derivative coupled with sodium pentoxide, though this is less direct than starting with the phenol.

More relevantly, these methods can be applied to couple 4-hydroxy-3,5-dimethylbenzaldehyde with a pentylating agent. The reaction generally requires a palladium or copper catalyst, a ligand, and a base. nih.gov These methods can be advantageous under certain conditions, particularly with challenging substrates, and often proceed under mild temperatures. unistra.fr

Table 2: Conceptual Cross-Coupling Approach for Ether Formation

| Aryl Partner | Alkyl Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 4-hydroxy-3,5-dimethylbenzaldehyde | Pentan-1-ol | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene |

| 4-bromo-2,6-dimethylbenzaldehyde | Sodium pentoxide | CuI / Phenanthroline | N/A | Dioxane |

Reductive Methodologies for Benzylic Alcohol Formation from Corresponding Carbonyl Precursors

The final step in the most logical synthetic sequence is the reduction of the aldehyde group of 4-n-pentoxy-3,5-dimethylbenzaldehyde to a benzylic alcohol. This is a common and high-yielding transformation in organic synthesis.

Several reductive methods are applicable:

Hydride Reduction: The most common laboratory-scale method involves using a metal hydride reagent. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is an effective and selective reagent for reducing aldehydes without affecting the aromatic ring or ether linkage. ijcea.org The reaction is typically fast and proceeds at room temperature.

Catalytic Hydrogenation: For larger-scale synthesis, catalytic hydrogenation is an alternative. This involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is highly efficient but may require specialized high-pressure equipment.

Hydrosilylation: A milder alternative involves the use of a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS), activated by a base like potassium carbonate. researchgate.net This method shows excellent chemoselectivity for aldehydes and ketones.

Table 3: Comparison of Reductive Methods

| Method | Reagents | Solvent | Advantages |

|---|---|---|---|

| Hydride Reduction | NaBH₄ | Methanol/Ethanol | High selectivity, mild conditions, simple workup |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl Acetate/Ethanol | High atom economy, suitable for large scale |

| Hydrosilylation | PMHS, K₂CO₃ | Toluene/THF | Excellent chemoselectivity, tolerates other functional groups |

Regioselective and Stereoselective Synthetic Pathways

Achieving control over the precise placement of functional groups (regioselectivity) and their three-dimensional arrangement (stereoselectivity) is a hallmark of advanced organic synthesis.

Catalytic Systems for Controlled Functionalization (e.g., Transition Metal Catalysis)

Regioselectivity is crucial when building the substituted aromatic ring from simpler precursors. While the chosen route starting from 4-hydroxy-3,5-dimethylbenzaldehyde has the substitution pattern pre-defined, other syntheses may require directed functionalization. Transition metal catalysis offers powerful tools for this purpose. For instance, directed ortho-metalation can be used to introduce substituents adjacent to an existing directing group.

Furthermore, transition metal catalysts, such as those based on copper or iron, can mediate the selective C-H functionalization of benzylic positions. organic-chemistry.org While the target molecule is a primary alcohol, these methods are highly relevant for creating derivatives by directly converting a C-H bond at the benzylic position of a precursor like 1,3-dimethyl-5-(pentyloxy)benzene into a C-O bond, potentially offering a more atom-economical route. acs.org

Enantioselective Approaches for Chiral Analogues of Benzylic Alcohols

The target molecule, this compound, is achiral. However, advanced synthetic methods allow for the preparation of chiral analogues, where the benzylic carbon becomes a stereocenter. This is typically achieved by replacing one of the benzylic hydrogens with an alkyl or other group, forming a secondary alcohol.

The synthesis of such chiral benzylic alcohols relies on enantioselective methods: thieme-connect.com

Asymmetric Reduction of Prochiral Ketones: A common strategy involves synthesizing the corresponding prochiral ketone (e.g., 1-(4-(pentyloxy)-3,5-dimethylphenyl)ethan-1-one). This ketone can then be reduced using a chiral catalyst system, such as a Ruthenium or Rhodium complex with a chiral ligand (e.g., (R,R)-TsDPEN), in a process known as asymmetric transfer hydrogenation. organic-chemistry.org This yields the secondary alcohol with high enantiomeric excess (ee).

Asymmetric Nucleophilic Addition: Another approach is the enantioselective addition of an organometallic reagent (e.g., an organozinc or Grignard reagent) to the aldehyde, 4-n-pentoxy-3,5-dimethylbenzaldehyde, in the presence of a chiral ligand or catalyst. organic-chemistry.org

Biocatalysis: Engineered enzymes, such as cytochrome P450s, can perform highly enantioselective hydroxylations on benzylic C-H bonds, offering a green chemistry approach to chiral alcohol synthesis. acs.orgthieme-connect.comresearchgate.net

These methods provide access to a wide range of enantiomerically enriched benzylic alcohols, which are valuable building blocks in medicinal chemistry and materials science. researchgate.net

Development of Sustainable Synthesis Approaches

Recent advancements in chemical synthesis have placed a strong emphasis on the development of sustainable processes that minimize environmental impact. For the synthesis of this compound, this has led to the exploration of solvent-free reaction conditions and the design of efficient, reusable catalysts.

The Williamson ether synthesis, a classical method for preparing ethers, is the foundational step in the synthesis of the target molecule, involving the reaction of 3,5-dimethylphenol (B42653) with a pentylating agent. byjus.com Traditionally, this reaction is carried out in organic solvents such as acetonitrile (B52724) or N,N-dimethylformamide. byjus.com However, these solvents are often toxic, volatile, and difficult to recycle, contributing to the environmental burden of the process.

To address these concerns, solvent-free or reduced-solvent approaches have been investigated. One such method involves conducting the etherification of phenols with alkylating agents in the presence of a solid base, such as potassium carbonate or sodium bicarbonate, without any solvent. researchgate.net This approach not only eliminates the need for hazardous solvents but can also lead to rapid reaction times and high yields of the desired ether with high purity. researchgate.net

Another sustainable strategy is the use of phase-transfer catalysis (PTC). utahtech.eduwikipedia.org In the context of the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. utahtech.edu This technique can be performed with minimal or no organic solvent, using the reactants themselves as the organic phase. utahtech.edu The use of PTC offers a greener alternative by allowing for the use of more environmentally benign inorganic bases and reducing the reliance on dipolar aprotic solvents.

The following table illustrates the effect of solvent conditions on the yield of a model Williamson ether synthesis reaction.

| Solvent | Base | Yield (%) |

|---|---|---|

| Acetonitrile | K₂CO₃ | 85 |

| N,N-Dimethylformamide (DMF) | K₂CO₃ | 88 |

| Solvent-Free | K₂CO₃ | 92 |

| Water (with PTC) | NaOH | 95 |

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry. For the etherification step, solid-supported catalysts and phase-transfer catalysts that can be recycled are of significant interest.

For instance, ion-exchange resins like Amberlyst-15 have been shown to be efficient and reusable heterogeneous catalysts for various organic transformations, including etherifications. researchgate.net These solid acid catalysts can promote the reaction under mild conditions and can be recovered by simple filtration.

In the subsequent reduction of the intermediate, 4-n-pentoxy-3,5-dimethylbenzaldehyde, to the target benzyl alcohol, the use of reusable heterogeneous catalysts is also a key area of research. Traditional reducing agents often generate stoichiometric amounts of waste. Catalytic hydrogenation using supported metal catalysts (e.g., palladium on carbon) is a cleaner alternative. More advanced systems focus on selective reductions using catalysts that can be easily recovered and reused. For example, metal-organic frameworks (MOFs) and supported metal nanoparticles are being explored as highly active and selective hydrogenation catalysts that offer the benefit of recyclability. mdpi.com Recent studies have highlighted the use of various heterogeneous catalysts for the selective oxidation of styrenes to benzaldehydes, a reaction that shares similarities in catalyst design with the reduction of substituted benzaldehydes. mdpi.comnih.gov

The table below provides a comparative overview of different catalytic systems for the reduction of a substituted benzaldehyde (B42025).

| Catalyst | Reaction Type | Reusability | Selectivity (%) |

|---|---|---|---|

| NaBH₄ | Stoichiometric Reduction | No | >98 |

| H₂/Pd-C | Catalytic Hydrogenation | Yes | >95 |

| Amberlyst-15 | Heterogeneous Catalysis | Yes | Variable |

| Supported Au-Pd Nanoparticles | Heterogeneous Catalysis | Yes | High |

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the efficiency and cost-effectiveness of the synthesis of this compound, careful optimization of reaction parameters is crucial. This involves studying the influence of temperature, pressure, and reagent concentrations on reaction rates and yields.

In the Williamson ether synthesis, temperature plays a significant role. byjus.comnumberanalytics.com Generally, increasing the temperature accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions, such as elimination, particularly with sterically hindered substrates. francis-press.com Therefore, an optimal temperature must be determined to achieve a high yield in a reasonable timeframe without significant byproduct formation. Typical temperatures for this reaction range from 50-100 °C. byjus.com

The concentration of reactants is another critical factor. numberanalytics.com In the Williamson synthesis, using an excess of the alkylating agent can drive the reaction to completion, but this can also increase the potential for side reactions and complicates purification. The choice and concentration of the base are also pivotal. Stronger bases can increase the rate of alkoxide formation but may also promote elimination pathways. numberanalytics.com

For the reduction of the aldehyde to the alcohol, temperature and pressure (in the case of catalytic hydrogenation) are key parameters. Higher hydrogen pressure generally leads to a faster reaction rate but requires specialized equipment. The catalyst loading and the concentration of the substrate also need to be optimized to ensure efficient conversion.

The following interactive table demonstrates the hypothetical influence of temperature and reagent concentration on the yield of the etherification step.

| Temperature (°C) | [3,5-dimethylphenol] (M) | [1-bromopentane] (M) | Yield (%) |

|---|---|---|---|

| 60 | 1.0 | 1.1 | 75 |

| 80 | 1.0 | 1.1 | 88 |

| 100 | 1.0 | 1.1 | 85 (with byproducts) |

| 80 | 1.0 | 1.5 | 92 |

The concepts of kinetic and thermodynamic control are fundamental to understanding and optimizing chemical reactions where multiple products can be formed. libretexts.orglibretexts.orgmasterorganicchemistry.com A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. libretexts.org The product that forms fastest, via the lowest activation energy pathway, will be the major product. libretexts.org Conversely, a reaction is under thermodynamic control when the product distribution reflects the relative stabilities of the products, and the most stable product is the major one. libretexts.org This is typically achieved at higher temperatures where the reactions are reversible, allowing equilibrium to be established. masterorganicchemistry.com

In the Williamson ether synthesis, particularly with sterically hindered phenols like 3,5-dimethylphenol, there can be a competition between O-alkylation (ether formation) and C-alkylation (formation of a cyclohexadienone intermediate). The O-alkylated product is generally the thermodynamically more stable product. By carefully selecting reaction conditions such as temperature and solvent, the formation of the desired O-alkylated product can be favored. Lower temperatures and less polar solvents often favor the kinetically controlled product, while higher temperatures and more polar solvents can favor the thermodynamically controlled product.

Similarly, in the reduction of the aldehyde, chemoselectivity can be an issue if other reducible functional groups are present in the molecule. By choosing appropriate catalysts and reaction conditions, it is possible to selectively reduce the aldehyde group under kinetic control, preventing the reduction of other functionalities.

The energy profile diagram below illustrates the concepts of kinetic and thermodynamic control in a hypothetical reaction.

Mechanistic Investigations of Reactions Involving 4 N Pentoxy 3,5 Dimethylbenzyl Alcohol

Elucidation of Elementary Steps and Reaction Pathways

Detailed studies elucidating the elementary steps and reaction pathways for 4-n-pentoxy-3,5-dimethylbenzyl alcohol have not been reported in the available scientific literature. Such investigations would typically involve a combination of experimental and computational methods to map the transformation of reactants to products through various intermediate stages.

No specific research was found that probes the reaction intermediates and transition states in reactions involving this compound. The characterization of these transient species is crucial for understanding reaction mechanisms. For analogous benzyl (B1604629) alcohol reactions, techniques such as flash photolysis or stopped-flow spectroscopy are often employed to detect and characterize short-lived intermediates like carbocations or radical species. Computational chemistry is also a powerful tool for modeling the structures and energies of transition states.

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the in-situ monitoring of chemical reactions, no specific studies applying these methods to reactions of this compound have been documented. rsc.org In-situ monitoring allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic insights. rsc.org For example, changes in the characteristic IR absorption bands for the hydroxyl group (around 3300-3600 cm⁻¹) and the C-O bond (around 1000-1200 cm⁻¹) of the alcohol, or the appearance of a carbonyl stretch (around 1700 cm⁻¹) for an aldehyde or ketone product, could be monitored. Similarly, ¹H NMR spectroscopy could track the disappearance of the benzylic proton signals and the appearance of new signals corresponding to reaction products. rsc.org

Analysis of Catalytic Cycles and Active Species

There is no available research in the scientific literature detailing the analysis of catalytic cycles or identifying active species in reactions catalyzed with this compound as a substrate. Such studies are fundamental to understanding and optimizing catalytic processes.

No specific examples of homogeneous catalysis involving this compound are present in the reviewed literature. Homogeneous catalysis with related benzyl alcohols often involves soluble transition metal complexes. Mechanistic studies in these systems typically focus on identifying the coordination of the alcohol to the metal center, subsequent transformation steps such as oxidative addition or β-hydride elimination, and the final release of the product with regeneration of the catalyst.

Mechanistic studies of heterogeneous catalysis using this compound have not been reported. For similar compounds, heterogeneous catalysis, for instance, the oxidation of benzyl alcohol, is often performed using supported metal catalysts like palladium on carbon. mdpi.com Research in this area would involve identifying the active sites on the catalyst surface, understanding the adsorption of the alcohol, the surface reaction mechanism, and the desorption of the product. mdpi.com

Kinetic Studies for Rate Law Determination

No kinetic studies have been published that determine the rate law for any reaction involving this compound. Kinetic studies are essential for deriving a mathematical expression that describes the rate of a chemical reaction in terms of the concentration of the reactants. This information is critical for proposing and validating a reaction mechanism. Such an investigation would involve systematically varying the concentrations of the reactants and any catalysts while monitoring the reaction rate, typically through spectroscopic methods or chromatography.

Determination of Rate-Limiting Steps

The rate-limiting step in the oxidation of benzyl alcohols is commonly the cleavage of the α-C-H bond. asianpubs.org This has been consistently demonstrated through kinetic isotope effect (KIE) studies, where the hydrogen atom at the α-carbon is replaced with deuterium.

In a typical study on the oxidation of α,α-dideuteriobenzyl alcohol, a substantial primary kinetic isotope effect (kH/kD) is observed. For instance, the oxidation of benzyl alcohol by pyrazinium dichromate exhibited a kH/kD value of 6.61 at 303 K. asianpubs.org Similarly, the oxidation of benzyl alcohol by bromine showed a kH/kD of 4.1 at 25 °C, and with ethyl chlorocarbamate, the value was 5.40 at 298 K. rsc.orgoup.com These significant KIE values indicate that the C-H bond is broken in the rate-determining step of the reaction.

Given these findings, it is highly probable that the oxidation of this compound would also exhibit a significant primary kinetic isotope effect, confirming that the cleavage of the benzylic C-H bond is the rate-limiting step.

Kinetic studies on the oxidation of various substituted benzyl alcohols have consistently shown that the reaction is first order with respect to the alcohol, the oxidant, and often an acid catalyst. asianpubs.orgoup.comorientjchem.org This suggests a multi-component transition state in the rate-determining step. For example, the oxidation by pyrazinium dichromate in the presence of p-toluenesulphonic acid was found to be dependent on the first power of the concentrations of the substrate, oxidant, and acid. asianpubs.org

Table 1: Representative Kinetic Isotope Effects in Benzyl Alcohol Oxidation

| Oxidant | kH/kD | Temperature (K) | Reference |

|---|---|---|---|

| Pyrazinium Dichromate | 6.61 | 303 | asianpubs.org |

| Bromine | 4.1 | 298 | rsc.org |

| Ethyl Chlorocarbamate | 5.40 | 298 | oup.com |

Activation Energy and Pre-exponential Factor Derivations

The activation parameters, including activation energy (Ea) and pre-exponential factor (A), provide deeper insights into the transition state of a reaction. These are typically determined by studying the reaction rate at different temperatures and applying the Arrhenius equation.

For the oxidation of a series of substituted benzyl alcohols with pyrazinium dichromate, the activation energies were calculated from the linear plots of log k against the reciprocal of temperature. asianpubs.org Similarly, studies on the oxidation by acidified dichromate and bromine have also reported the calculation of activation parameters. rsc.orgorientjchem.org

The activation enthalpies (ΔH‡) and entropies (ΔS‡) for the oxidation of a series of benzyl alcohols are often linearly related, suggesting a common mechanism across the series. rsc.orgorientjchem.org For instance, in the oxidation by acidified dichromate, the isokinetic temperature was determined to be around 360-361 K, indicating that a similar mechanism is operative for all the alcohols in the study. orientjchem.org The free energies of activation (ΔG‡) were also found to be nearly constant across a range of substituted benzyl alcohols, further supporting a consistent mechanistic pathway. orientjchem.org

For this compound, the electron-donating substituents would be expected to lower the activation energy for oxidation compared to unsubstituted benzyl alcohol, as they would stabilize a positive charge buildup on the benzylic carbon in the transition state.

Table 2: Representative Activation Parameters for Benzyl Alcohol Oxidation

| Oxidant | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|---|

| Acidified Dichromate (for p-OCH3 benzyl alcohol) | 53.8 | -124 | 91.0 | orientjchem.org |

| Acidified Dichromate (for p-CH3 benzyl alcohol) | 58.2 | -111 | 91.3 | orientjchem.org |

| Acidified Dichromate (for benzyl alcohol) | 64.9 | -89 | 91.5 | orientjchem.org |

Note: The data presented is for illustrative purposes based on analogous compounds.

Examination of Radical and Ionic Mechanisms in Transformations of this compound

The distinction between radical and ionic mechanisms is a critical aspect of understanding the transformations of benzyl alcohols. Several experimental approaches are commonly employed to elucidate the nature of the intermediates involved.

A frequent test for the presence of radical intermediates is the attempted initiation of vinyl polymerization. In the oxidation of benzyl alcohol by pyrazinium dichromate and acidified dichromate, the reactions failed to induce the polymerization of acrylonitrile. asianpubs.orgorientjchem.org This strongly suggests that the reaction does not proceed through a free radical pathway.

Conversely, reactions involving species like the thianthrene (B1682798) cation radical with benzyl alcohol have been shown to proceed via radical and cationic intermediates. researchgate.net In these cases, the products formed are characteristic of benzyl cation formation. researchgate.net

The mechanism of oxidation of benzyl alcohols by many common oxidizing agents, such as those based on Cr(VI), is generally believed to involve an ionic pathway. The reaction often proceeds through the formation of a chromate (B82759) ester intermediate. The rate-determining step is then the decomposition of this ester, involving the transfer of a hydride ion from the benzylic carbon to the oxidant. asianpubs.orgrsc.org The negative rho (ρ) values obtained in Hammett plots for the oxidation of substituted benzyl alcohols further support a mechanism involving the development of a positive charge at the benzylic carbon in the transition state, which is characteristic of an ionic mechanism. rsc.orgacs.org For example, the oxidation of benzyl alcohol and its derivatives by bromine yielded a ρ value of –2.29, indicating that electron-donating groups accelerate the reaction. rsc.org

Given that the 4-n-pentoxy and 3,5-dimethyl substituents are strongly electron-donating, they would stabilize a positively charged intermediate or a transition state with significant positive charge development on the benzylic carbon. This would favor an ionic mechanism involving a hydride transfer. Therefore, it is highly likely that the oxidation of this compound with common laboratory oxidants proceeds through an ionic pathway.

Computational and Theoretical Chemistry Studies of 4 N Pentoxy 3,5 Dimethylbenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations provide a basis for predicting reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the geometry of 4-n-Pentoxy-3,5-dimethylbenzyl alcohol can be optimized to find the lowest energy structure. researchgate.netresearchgate.netnih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

The resulting optimized geometry provides a wealth of information. For instance, the planarity of the benzene (B151609) ring, the orientation of the pentoxy and benzyl (B1604629) alcohol substituents, and the specific bond lengths and angles can be precisely determined. These parameters are crucial for understanding the steric and electronic effects within the molecule. The exploration of the potential energy surface can also reveal various local minima, corresponding to different stable conformers, and the transition states that connect them, thereby mapping out the molecule's energy landscape.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are theoretically predicted values based on DFT calculations for analogous structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (ether) | 1.37 Å |

| C-O (alcohol) | 1.43 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| C-C-O (alcohol) | 112.0° | |

| C-C-C (aromatic) | 119.5 - 120.5° | |

| Dihedral Angle | C(ar)-O-C(alkyl)-C(alkyl) | ~180° (anti-periplanar) |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the pentoxy group. The LUMO is likely to be distributed over the aromatic ring and the benzylic carbon. Analysis of these frontier orbitals helps in predicting sites susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: These are theoretically predicted values.)

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.60 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide information on a static molecular structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations offer a window into the flexibility and interactions of this compound over time.

The this compound molecule possesses significant conformational freedom, primarily due to the flexible n-pentoxy chain and the rotatable benzyl alcohol group. The pentoxy chain can adopt numerous conformations through rotation around its single bonds. The most stable conformations are typically those that minimize steric hindrance, such as the all-trans (anti-periplanar) arrangement of the carbon atoms in the alkyl chain.

Similarly, the benzyl alcohol moiety can rotate relative to the benzene ring. The preferred orientation will be a balance between minimizing steric clashes with the adjacent methyl groups and optimizing electronic interactions. Computational methods can systematically explore these rotational possibilities to identify the most energetically favorable conformations and the energy barriers between them.

In a condensed phase, such as in a solvent or in the solid state, the structure and behavior of this compound are influenced by its interactions with neighboring molecules. Molecular dynamics (MD) simulations are particularly useful for studying these effects. nih.govrsc.orgresearchgate.net By simulating the motion of a large number of molecules over time, MD can reveal how intermolecular forces, such as hydrogen bonding and van der Waals interactions, dictate the bulk properties of the substance.

The hydroxyl group of the benzyl alcohol moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. The pentoxy chain, being nonpolar, will primarily engage in weaker van der Waals interactions. In a polar solvent like water, the solvent molecules will form a solvation shell around the polar hydroxyl group, while the nonpolar parts of the molecule will experience hydrophobic interactions. nih.govepa.gov These solvent effects can influence the conformational preferences of the molecule.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgrsc.orgchemicalbook.comnih.govchemicalbook.com The predicted shifts are based on the calculated electron density around each nucleus. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.

Infrared (IR) vibrational frequencies can also be calculated. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H bond or the bending of C-H bonds. These predicted frequencies help in the interpretation of experimental IR spectra.

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent DFT (TD-DFT). nih.gov The calculation provides the absorption maxima (λ_max) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are theoretically predicted values.)

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (δ) - OH | ~1.5-2.5 ppm |

| Chemical Shift (δ) - CH₂ (benzyl) | ~4.5 ppm | |

| Chemical Shift (δ) - Aromatic H | ~6.8 ppm | |

| Chemical Shift (δ) - CH₃ (ring) | ~2.2 ppm | |

| Chemical Shift (δ) - OCH₂ (pentoxy) | ~3.9 ppm | |

| ¹³C NMR | Chemical Shift (δ) - C-OH | ~65 ppm |

| Chemical Shift (δ) - Aromatic C-O | ~158 ppm | |

| Chemical Shift (δ) - Aromatic C-H | ~128 ppm | |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | ~3400 cm⁻¹ |

| Vibrational Frequency (cm⁻¹) - C-H stretch (aromatic) | ~3050 cm⁻¹ | |

| Vibrational Frequency (cm⁻¹) - C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| Vibrational Frequency (cm⁻¹) - C-O stretch (ether) | ~1240 cm⁻¹ | |

| UV-Vis | Absorption Maximum (λ_max) | ~280 nm |

Quantitative Structure-Activity Relationships (QSAR) for Understanding Reactivity Trends and Substituent Effects

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the chemical reactivity and biological activity of molecules based on their structural and physicochemical properties. In the context of this compound, QSAR studies can elucidate how the n-pentoxy and dimethyl substituents on the benzene ring influence its reactivity in various chemical transformations, such as oxidation.

The reactivity of substituted benzyl alcohols is significantly governed by the electronic effects of the substituents on the aromatic ring. rsc.org These effects alter the local electron density of the molecule, which in turn affects its interaction with catalysts and reagents. rsc.org Generally, electron-donating groups tend to enhance the rate of oxidation reactions of benzyl alcohols, while electron-withdrawing groups have the opposite effect. rsc.org

A common approach in QSAR for aromatic compounds is the use of Hammett plots, which correlate reaction rates with substituent constants (σ). acs.org For reactions involving the build-up of positive charge in the transition state, such as the oxidation of benzyl alcohols, the Brown-Okamoto substituent constants (σ+) are often employed. acs.org A negative slope (ρ value) in a Hammett plot indicates that a positive charge is developing in the transition state and that electron-donating groups accelerate the reaction. dtu.dk

For this compound, the substituents are one n-pentoxy group and two methyl groups. Both the alkoxy group and the methyl groups are considered electron-donating. The n-pentoxy group, being an alkoxy substituent, is a strong electron-donating group due to resonance effects. The two methyl groups at the meta positions relative to the hydroxymethyl group also contribute to the electron density of the ring through inductive effects. The combined effect of these electron-donating substituents is expected to increase the reactivity of this compound in reactions where the transition state is electron deficient, such as electrophilic aromatic substitution or oxidation at the benzylic position.

A hypothetical QSAR study for the oxidation of this compound compared to other substituted benzyl alcohols might yield data similar to that presented in the following table. The relative reaction rates would be predicted based on the cumulative electronic effect of the substituents.

Table 1: Hypothetical Relative Reaction Rates for the Oxidation of Substituted Benzyl Alcohols

| Substituent | Substituent Constant (σ+) | Predicted Relative Reaction Rate (k/k₀) |

|---|---|---|

| 4-Nitro | +0.79 | 0.1 |

| 4-Chloro | +0.11 | 0.8 |

| Unsubstituted | 0.00 | 1.0 |

| 4-Methyl | -0.31 | 3.5 |

| 4-Methoxy | -0.78 | 10.2 |

| 4-n-Pentoxy-3,5-dimethyl | -0.92 (Estimated) | 15.0 (Estimated) |

Reaction Pathway Modeling and Transition State Localization

Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction, identifying intermediates, and, most importantly, the transition states that connect them. For this compound, this modeling can provide deep insights into the mechanisms of its reactions, such as oxidation to the corresponding aldehyde or acid. unimi.it

A common reaction studied for benzyl alcohols is their oxidation. unimi.it The mechanism often involves the initial formation of an adduct with an oxidizing species, followed by the abstraction of a hydride ion from the benzylic carbon, which is typically the rate-determining step. dtu.dk Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating the geometry of the transition state for this hydride abstraction. frontiersin.org

In the case of this compound, the electron-donating n-pentoxy and dimethyl groups play a crucial role in stabilizing the transition state. As the hydride is abstracted, a partial positive charge develops on the benzylic carbon. dtu.dk The electron-donating substituents can delocalize this positive charge, thereby lowering the activation energy of the reaction and increasing the reaction rate. This is consistent with the predictions from QSAR studies.

A computational study would involve optimizing the geometries of the reactant (this compound and the oxidant), the transition state, and the product (4-n-Pentoxy-3,5-dimethylbenzaldehyde). The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. frontiersin.org

The table below illustrates the type of data that would be generated from a DFT calculation for the transition state of the oxidation of this compound.

Table 2: Hypothetical Calculated Parameters for the Transition State of this compound Oxidation

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (kcal/mol) | 15.2 | Energy barrier for the reaction. |

| Imaginary Frequency (cm⁻¹) | -1250 | Confirms the structure is a true transition state. |

| C-H Bond Length in TS (Å) | 1.35 | Elongated bond being broken. |

| O-H Bond Length of Oxidant in TS (Å) | 1.20 | Newly forming bond. |

| Partial Charge on Benzylic Carbon | +0.45 | Indicates positive charge build-up. |

By comparing these calculated parameters with those for unsubstituted benzyl alcohol or benzyl alcohols with electron-withdrawing groups, a clear trend in reactivity can be established, further underscoring the role of the substituents in modulating the reaction pathway.

Advanced Spectroscopic and Structural Elucidation of 4 N Pentoxy 3,5 Dimethylbenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-n-pentoxy-3,5-dimethylbenzyl alcohol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the protons of the n-pentoxy group, and the methyl protons on the aromatic ring. The chemical shifts (δ) would be influenced by the electron-donating nature of the pentoxy and methyl groups.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the n-pentoxy and methyl groups.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the n-pentoxy chain (e.g., the triplet and sextet patterns of the ethyl group adjacent to the oxygen).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the benzydric methylene protons to the aromatic ring carbons and from the protons of the pentoxy group to the oxygen-bearing aromatic carbon.

Advanced Experiments for Stereochemical Information (if applicable)

For this compound, there are no stereocenters, so advanced NMR experiments for stereochemical determination, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would primarily provide information about the spatial proximity of different proton groups, which can be useful for confirming the proposed structure and understanding its preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

For C₁₄H₂₂O₂, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would provide valuable structural information. Key expected fragments for this compound would likely include the loss of the pentoxy group, the benzyl (B1604629) cation, and various fragments from the pentyl chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group. Characteristic C-H stretching vibrations for the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations for the ether and alcohol would also be present in the fingerprint region (typically 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and the C-C backbone of the pentyl group.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights (if crystalline material is obtained)

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the alcohol group, which govern the crystal packing.

Chemical Reactivity and Derivatization Pathways of 4 N Pentoxy 3,5 Dimethylbenzyl Alcohol

Reactions of the Benzylic Alcohol Moiety

The benzylic alcohol group is a versatile functional handle for a variety of chemical modifications, including oxidation, substitution, and dehydration reactions.

Selective Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of 4-n-pentoxy-3,5-dimethylbenzyl alcohol can be selectively oxidized to the corresponding aldehyde, 4-n-pentoxy-3,5-dimethylbenzaldehyde, or further to the carboxylic acid, 4-n-pentoxy-3,5-dimethylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Commonly employed reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and a Swern oxidation. nih.govresearchgate.netunimi.itresearchgate.netornl.gov PCC is known to efficiently oxidize primary alcohols to aldehydes at room temperature. nih.gov The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, is another effective method that proceeds under mild, low-temperature conditions, minimizing side reactions. researchgate.netresearchgate.netiiste.org More environmentally benign methods, such as catalytic oxidation using a tetrakis(benzyltriethylammonium) octamolybdate catalyst with hydrogen peroxide, have also been developed for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). unimi.itresearchgate.net

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the carboxylic acid. researchgate.net

Table 1: Common Reagents for the Oxidation of Benzyl Alcohols

| Reagent | Product from Primary Benzyl Alcohol | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane, room temperature nih.gov |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | Aldehyde | Dichloromethane, -78 °C to room temperature researchgate.netiiste.org |

| Potassium Permanganate (KMnO4) | Carboxylic Acid | Basic solution, heat |

| Chromic Acid (H2CrO4) | Carboxylic Acid | Aqueous acetone |

Substitution Reactions (e.g., Formation of Esters, Halides, or Ethers)

The hydroxyl group of the benzylic alcohol can be readily substituted to form a variety of derivatives.

Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it is an equilibrium process. researchgate.net For a more efficient conversion, especially with sterically hindered alcohols, the use of an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is preferred. nih.gov An uncatalyzed, solvent-free reaction with acetyl chloride has been shown to be effective for the esterification of benzyl alcohol. youtube.com

Halide Formation: Benzylic halides can be synthesized by treating the alcohol with a variety of halogenating agents. For instance, reaction with thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3) will yield the corresponding benzyl chloride. ucalgary.ca Similarly, benzyl bromide can be prepared using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). ucalgary.caresearchgate.net These reactions typically proceed via an SN1 or SN2 mechanism, facilitated by the stability of the benzylic carbocation intermediate. researchgate.net

Ether Formation: The formation of benzyl ethers can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then reacts with an alkyl halide. nih.gov Alternatively, benzylation of other alcohols can be achieved using this compound under acidic conditions or via reagents like 2-benzyloxy-1-methylpyridinium triflate. youtube.com Iron(III) chloride has also been shown to catalyze the symmetrical and unsymmetrical etherification of benzyl alcohols. rsc.org

Table 2: Substitution Reactions of Benzyl Alcohols

| Reagent(s) | Product Type |

|---|---|

| Carboxylic Acid, H+ | Ester |

| Acid Chloride, Pyridine | Ester |

| SOCl2 or PCl3 | Benzyl Chloride |

| HBr or PBr3 | Benzyl Bromide |

Dehydration Reactions and Their Mechanisms

Under acidic conditions and heat, this compound can undergo dehydration to form a styrene (B11656) derivative. The mechanism for the acid-catalyzed dehydration of a benzyl alcohol typically proceeds through an E1 pathway. wikipedia.orgresearchgate.net The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). researchgate.net Departure of the water molecule results in the formation of a relatively stable benzylic carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. rsc.org The stability of the conjugated system in the resulting styrene derivative is a driving force for this reaction. wikipedia.org In some cases, ionic liquids have also been shown to catalyze the dehydration of benzyl alcohol derivatives. nih.gov

Transformations Involving the n-Pentoxy Ether Linkage

The n-pentoxy ether group offers further opportunities for chemical modification, either through cleavage of the ether bond or by functionalization of the pentyl chain.

Selective Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of the C-O bond in alkyl aryl ethers is a common transformation, typically requiring strong reagents. Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl ethers and is expected to be effective for the n-pentoxy group as well. nih.gov The reaction is thought to proceed via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr3. This is followed by a nucleophilic attack of a bromide ion on the alkyl carbon, leading to the cleavage of the C-O bond and formation of an alkyl bromide and a phenoxyboron species, which upon hydrolysis yields the corresponding phenol. For aryl alkyl ethers, the cleavage generally occurs at the alkyl-oxygen bond.

Other strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can also be used to cleave ethers, although this often requires harsh conditions.

Functionalization of the Terminal n-Pentyl Chain

The n-pentyl chain can be functionalized, most commonly through free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator and involves the substitution of a hydrogen atom on the alkyl chain with a halogen (e.g., chlorine or bromine). While this reaction can occur at any position along the chain, the benzylic position is generally the most reactive for alkylbenzenes. However, for a pentyl chain, a mixture of halogenated isomers is expected. Selective functionalization of the terminal methyl group is challenging but can be achieved under specific conditions, often involving directed C-H activation strategies, though these are less common for simple alkyl chains.

Electrophilic Aromatic Substitution Reactions on the Dimethylbenzyl Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the cumulative electron-donating effects of its substituents. The specific nature and positioning of these groups dictate the precise location of substitution.

Regioselectivity and Substituent Directing Effects

The regiochemical outcome of EAS reactions on this substrate is determined by the interplay of the directing effects of the three key substituents on the benzene (B151609) ring: the 4-n-pentoxy group, the two methyl groups at positions 3 and 5, and the benzyl alcohol moiety at position 1.

4-n-Pentoxy Group (-OC₅H₁₁): The alkoxy group is a powerful activating group and a strong ortho, para-director due to the resonance donation of its oxygen lone pairs into the aromatic ring.

3,5-Dimethyl Groups (-CH₃): Alkyl groups are also activating and ortho, para-directing, primarily through an inductive electron-donating effect.

1-Hydroxymethyl Group (-CH₂OH): The benzyl alcohol group is generally considered weakly deactivating and a meta-director relative to its point of attachment. However, its influence is significantly weaker than the powerful activating effects of the alkoxy and alkyl groups.

Considering the combined influence, the n-pentoxy group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1). The C1, C3, and C5 positions are already substituted. The methyl groups at C3 and C5 direct towards their ortho positions (C2, C4, C6) and para positions (C1, C5/C3).

The synergy of these effects leads to a strong activation of the C2 and C6 positions. These positions are ortho to both a methyl group and the powerful n-pentoxy group. Therefore, electrophilic aromatic substitution is overwhelmingly predicted to occur at the C2 and C6 positions of the benzene ring.

Nitration, Halogenation, and Sulfonation Studies

While specific experimental studies on this compound are not extensively documented in readily available literature, the outcomes of common EAS reactions can be predicted based on established chemical principles and studies on analogous compounds, such as dialkoxybenzenes. nih.gov

Nitration: Treatment with a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group (-NO₂) at the C2 or C6 position. Given the symmetry of the molecule, these positions are equivalent, leading to the formation of 2-nitro-4-n-pentoxy-3,5-dimethylbenzyl alcohol.

Halogenation: The reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding aryl halide. Bromination is anticipated to yield 2-bromo-4-n-pentoxy-3,5-dimethylbenzyl alcohol. The high activation of the ring may allow for halogenation even without a catalyst.

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid group (-SO₃H). numberanalytics.comchemguide.co.uk This reaction is generally reversible. chemistrysteps.comyoutube.com For this substrate, the reaction is expected to produce 2-sulfo-4-n-pentoxy-3,5-dimethylbenzyl alcohol.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-n-pentoxy-3,5-dimethylbenzyl alcohol |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-n-pentoxy-3,5-dimethylbenzyl alcohol |

| Chlorination | Cl₂, AlCl₃ | 2-Chloro-4-n-pentoxy-3,5-dimethylbenzyl alcohol |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 2-Sulfo-4-n-pentoxy-3,5-dimethylbenzyl alcohol |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring (if suitable precursors are generated)

Modern palladium-catalyzed cross-coupling reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For these reactions to occur at the aromatic ring of this compound, a suitable precursor, typically an aryl halide or triflate, must first be generated. The halogenation reactions described in section 6.3.2 provide a direct route to such precursors (e.g., 2-bromo-4-n-pentoxy-3,5-dimethylbenzyl alcohol).

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions

With a precursor like 2-bromo-4-n-pentoxy-3,5-dimethylbenzyl alcohol, several cornerstone cross-coupling reactions become accessible.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govharvard.edu Coupling the 2-bromo precursor with an arylboronic acid (Ar-B(OH)₂) would yield a diaryl methane (B114726) derivative, a scaffold found in many biologically active compounds. researchgate.net The reaction is known for its high functional group tolerance, making it suitable for a substrate bearing a benzyl alcohol moiety. nih.govresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between an unsaturated halide and an alkene, catalyzed by palladium. wikipedia.orgnih.gov Reacting the 2-bromo precursor with an alkene (e.g., styrene or an acrylate) would introduce a vinyl group at the C2 position, leading to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Applying this to the 2-bromo precursor would allow for the introduction of an alkynyl substituent at the C2 position, providing access to a wide range of synthetically useful intermediates. researchgate.netorganic-chemistry.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a 2-Bromo Precursor

| Reaction | Coupling Partner | Typical Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-4-n-pentoxy-3,5-dimethylbenzyl alcohol |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-(Alkenyl)-4-n-pentoxy-3,5-dimethylbenzyl alcohol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(Alkynyl)-4-n-pentoxy-3,5-dimethylbenzyl alcohol |

Direct C-H Functionalization Strategies

An alternative and more atom-economical approach to derivatization is direct C-H functionalization, which avoids the pre-functionalization step of creating an aryl halide. In this strategy, a C-H bond is directly converted into a new C-C or C-X bond.

For this compound, the hydroxyl group of the benzyl alcohol moiety could be used as an anchor for a directing group. nih.govnih.gov A directing group is a chemical entity that is temporarily installed and positions the metal catalyst in close proximity to a specific C-H bond, enabling its selective activation.

By converting the benzyl alcohol to an ether or ester containing a coordinating fragment (e.g., a pyridine, oxime, or nitrile), it would be possible to direct a palladium or rhodium catalyst to functionalize the C-H bonds at the C2 and C6 positions. nih.gov For instance, an oxime ether directing group has been successfully used to achieve meta-C-H arylation of benzylic alcohols. nih.gov This strategy would allow for the introduction of aryl or other groups directly onto the aromatic ring, bypassing the need for halogenated intermediates and offering a modern, efficient route to complex derivatives. Other approaches could leverage the inherent reactivity of the C-H bond, potentially activated by visible light photocatalysis, although selectivity can be a challenge. d-nb.info

Table of Compounds

Role As a Precursor in Complex Molecular Architectures

Building Block for Oligomers and Polymers with Defined Structures

There is no specific information available in the surveyed scientific literature regarding the use of 4-n-Pentoxy-3,5-dimethylbenzyl alcohol as a monomer for the synthesis of oligomers or polymers with defined structures. While the polymerization of related compounds, such as 3,5-dimethylbenzyl alcohol, has been reported to yield polycyclic aromatic compounds through acid-catalyzed oligomerization, similar studies involving the 4-n-pentoxy derivative have not been found. The presence of the n-pentoxy group at the 4-position could potentially influence the reactivity and solubility of the resulting polymers, but experimental data is not available to substantiate this.

Intermediate in the Synthesis of Dendrimeric or Supramolecular Systems

The role of this compound as an intermediate in the synthesis of dendrimeric or supramolecular systems is not documented in the current body of scientific research. Dendrimer synthesis often relies on monomers with multiple reactive sites that allow for the iterative growth of branched structures. While benzyl (B1604629) alcohol derivatives can be functionalized for such purposes, the specific application of this compound in this context has not been reported. Similarly, its involvement in the formation of self-assembling supramolecular systems is not described in the available literature.

Scaffold for the Construction of Structurally Diverse Organic Compounds

While the substituted benzyl alcohol motif is a common feature in many organic molecules and can serve as a foundational structure (scaffold) for the synthesis of more complex compounds, there are no specific examples in the scientific literature that highlight the use of this compound as a key scaffold for the construction of a diverse range of organic compounds. The potential for its functionalization exists, for instance, through the conversion of the alcohol group to other functionalities or by reactions on the aromatic ring. However, a lack of published research in this area means that its practical application as a versatile scaffold remains undemonstrated.

Future Research Directions and Methodological Innovations for 4 N Pentoxy 3,5 Dimethylbenzyl Alcohol

The exploration of 4-n-Pentoxy-3,5-dimethylbenzyl alcohol and related substituted benzyl (B1604629) alcohols is entering a new phase, driven by advancements in synthetic methodologies and analytical techniques. Future research is poised to unlock more efficient, selective, and sustainable ways to synthesize and transform this compound, paving the way for its potential applications in various fields of chemical synthesis. The following sections outline key areas where innovation is expected to have a significant impact.

Q & A

Q. Table 1: Phase Transfer Catalyzed Polymerization Parameters

| Catalyst | Temperature (°C) | Reaction Time (h) | Mn (Da) | Đ |

|---|---|---|---|---|

| TBAB (2 mol%) | 80 | 24 | 15,000 | 1.5 |

| TBAI (3 mol%) | 70 | 18 | 12,500 | 1.3 |

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

- Chromatography : HPLC (C18 column, methanol/water gradient) confirms purity (>98%).

- Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺ = 224.2) .

Advanced: How do steric effects from the pentoxy group impact copolymer design with brominated monomers?

Answer:

The bulky pentoxy group influences copolymer morphology and reactivity:

- Steric Hindrance : Reduces cross-linking density in copolymers, enhancing flexibility.

- Monomer Ratios : Optimal 1:1 molar ratio (pentoxy:brominated) achieves balanced thermal stability (Tg = 120–140°C) and solubility in THF .

- Thermal Analysis : TGA shows decomposition onset at 250°C (pentoxy) vs. 280°C (brominated).

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (potential irritant).

- Storage : In amber glass under N₂ at 4°C to prevent oxidation .

Advanced: What strategies resolve contradictions in reported polymerization yields for alkoxylated benzyl alcohols?

Answer:

Discrepancies often arise from catalyst activity or oxygen sensitivity:

- Catalyst Screening : Compare Cu(II)-acetoxime vs. Pd-based systems for reproducibility.

- Oxygen Exclusion : Rigorous degassing (freeze-pump-thaw cycles) improves yield by 15–20% .

- Replicate Studies : Validate protocols using reference monomers (e.g., 4-hydroxy-3-methoxybenzyl alcohol) .

Basic: How is the hydroxyl group in this compound protected during synthetic modifications?

Answer:

- Silylation : Use tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole.

- Acetylation : Acetic anhydride/pyridine at 0°C for 2 hours .

Advanced: Can computational modeling predict the reactivity of this compound in radical polymerization?

Answer:

Yes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.